2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide
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Overview
Description
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Acetamide formation: The final step involves the reaction of the oxadiazole derivative with 2,4-dimethoxybenzylamine under suitable conditions to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(2,4-dimethoxybenzyl)acetamide
- 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-dimethoxybenzyl)acetamide
- 2-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-dimethoxybenzyl)acetamide
Uniqueness
The presence of the bromine atom on the phenyl ring in 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide may confer unique properties, such as enhanced biological activity or specific reactivity, compared to similar compounds.
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-25-15-7-6-13(16(9-15)26-2)11-21-17(24)10-18-22-23-19(27-18)12-4-3-5-14(20)8-12/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLJYEDLETYHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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